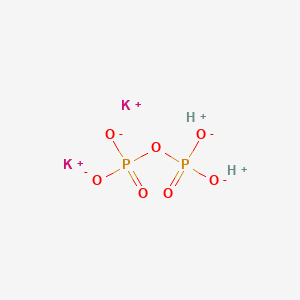
Dicobalt orthosilicate
Overview
Description
Dicobalt orthosilicate is a synthetic compound that has been widely used in scientific research. It is a type of cobalt silicate that is commonly used as a catalyst and a precursor for the synthesis of other cobalt-based materials. In
Scientific Research Applications
Dicobalt orthosilicate has been widely used in scientific research as a catalyst for various reactions, including oxidation, hydrogenation, and dehydrogenation reactions. It has also been used as a precursor for the synthesis of other cobalt-based materials such as cobalt oxide and cobalt nanoparticles. Dicobalt orthosilicate has also been studied for its potential use in biomedical applications such as drug delivery and imaging.
Mechanism of Action
The mechanism of action of dicobalt orthosilicate as a catalyst is based on its ability to activate oxygen and hydrogen molecules, which leads to the formation of reactive oxygen species and hydrogen radicals. These reactive species then react with the substrate molecules to produce the desired product. The mechanism of action of dicobalt orthosilicate in biomedical applications is still under investigation, but it is believed to be related to its ability to bind to biological molecules and release cobalt ions.
Biochemical and Physiological Effects:
Dicobalt orthosilicate has been shown to have low toxicity and biocompatibility, making it a promising material for biomedical applications. However, some studies have shown that exposure to high concentrations of cobalt ions can lead to cytotoxicity and genotoxicity. Therefore, further studies are needed to determine the safe concentration of dicobalt orthosilicate for biomedical applications.
Advantages and Limitations for Lab Experiments
The advantages of using dicobalt orthosilicate in lab experiments include its high catalytic activity, low cost, and ease of synthesis. However, its limitations include its sensitivity to air and moisture, which can affect its catalytic activity, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on dicobalt orthosilicate. One direction is to investigate its potential use in energy-related applications such as fuel cells and solar cells. Another direction is to study its potential use in biomedical applications such as drug delivery and imaging. Additionally, further studies are needed to determine the safe concentration of dicobalt orthosilicate for various applications and to investigate its potential toxicity in vivo.
Synthesis Methods
Dicobalt orthosilicate can be synthesized through various methods, including sol-gel, hydrothermal, and co-precipitation methods. The sol-gel method involves the hydrolysis of tetraethyl orthosilicate (TEOS) in the presence of cobalt nitrate hexahydrate and ammonium hydroxide. The hydrothermal method involves the reaction of cobalt nitrate hexahydrate and TEOS in an autoclave at high temperature and pressure. The co-precipitation method involves the precipitation of cobalt and silicon ions from aqueous solutions using a precipitating agent such as ammonia.
properties
IUPAC Name |
cobalt(2+);silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQBQYDGSULFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2SiO4, Co2O4Si | |
| Record name | cobalt(II) orthosilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928669 | |
| Record name | Dicobalt(2+) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicobalt orthosilicate | |
CAS RN |
12643-13-9, 13455-33-9 | |
| Record name | Silicic acid, colbalt salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicobalt orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicobalt(2+) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicobalt orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)










